

Toxicological Profile of Enniatin B1: A Technical Guide

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Compound of Interest

Compound Name: *Enniatin-B1*

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Abstract

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species.^{[1][2]} As an emerging mycotoxin, it is increasingly detected as a contaminant in cereals and grain-based products.^{[3][4]} ENN B1 exhibits a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.^{[5][6]} Its lipophilic nature allows it to act as an ionophore, disrupting cellular ion homeostasis, which is a key aspect of its toxicity.^{[7][8]} This technical guide provides an in-depth overview of the toxicological profile of ENN B1, summarizing quantitative data, detailing experimental protocols for its assessment, and visualizing the key signaling pathways implicated in its mode of action.

Cytotoxicity

ENN B1 has demonstrated significant cytotoxic effects in a variety of in vitro studies. Its toxicity profile varies considerably among different cell lines, with IC₅₀ values ranging from the low micromolar to higher concentrations.^{[5][9]} The differential sensitivity of cell types to ENN B1 exposure is highlighted by the data compiled below.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Enniatin B1 in various cell lines as reported in the scientific literature.

Cell Line	Cell Type	Assay	Exposure Time	IC50 (μM)	Reference(s)
Caco-2	Human colorectal adenocarcinoma	MTT/Neutral Red	24 - 72 h	0.8 - 11.5	[5][9]
HT-29	Human colorectal adenocarcinoma	MTT	48 h	3.7	[9][10]
HepG2	Human hepatocellular carcinoma	Alamar Blue/MTT	24 - 72 h	8.5 - 36	[5][9][10]
MRC-5	Human lung fibroblast	Alamar Blue/BrdU	24 h	3.6 - 4.7	[9][10][11]
CHO-K1	Chinese hamster ovary	Not Specified	Not Specified	2.47 - 4.53	[5][9]
H4IIE	Rat hepatoma	MTT	Not Specified	1 - 2.5	[9][12]
CCF-STTG1	Human astrocytoma	CCK-8	48 h	4.4	[9][10]
PK-15	Porcine kidney	Not Specified	24 h	41	[5]
SF-9	Insect cells	Not Specified	48 h	6.6	[5]
SH-SY5Y	Human neuroblastoma	Not Specified	Not Specified	2.7	[6]

Mechanisms of Toxicity

ENN B1 exerts its toxic effects through a multitude of pathways, often culminating in programmed cell death (apoptosis) or necrosis.[\[5\]](#)[\[13\]](#) Key mechanisms include the induction of oxidative stress, cell cycle arrest, and disruption of mitochondrial function.[\[5\]](#)[\[6\]](#)

Oxidative Stress

The overproduction of reactive oxygen species (ROS) is a key factor in the oxidative stress induced by ENNs.[\[5\]](#) In Caco-2 cells, ENN B1-induced ROS generation has been linked to lipid peroxidation and DNA damage.[\[14\]](#) Furthermore, in mouse blastocysts, ENN B1 exposure led to increased intracellular ROS levels.[\[14\]](#)

Apoptosis

ENN B1 is a potent inducer of apoptosis.[\[3\]](#) This process is often mediated by the overproduction of ROS and can involve the activation of caspase enzymes.[\[14\]](#) For instance, in mouse blastocysts, ENN B1 triggered the activation of caspase-3 and caspase-9.[\[14\]](#) In porcine embryos, ENN B1 was shown to upregulate the pro-apoptotic gene Bax and downregulate the anti-apoptotic factor Bcl2l1.[\[5\]](#)[\[14\]](#) Studies in H4IIE hepatoma cells also confirmed that enniatins, including B1, increase caspase 3/7 activity and nuclear fragmentation, which are markers of apoptosis.[\[12\]](#)[\[15\]](#)

Cell Cycle Impairment

The antiproliferative effects of ENN B1 involve the inhibition of the cell cycle.[\[5\]](#) In HepG2 cells, ENN B1 treatment led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase.[\[5\]](#)[\[14\]](#) Conversely, in Caco-2 cells, ENN B1 arrested the cell cycle in the G2/M and S phases.[\[5\]](#)[\[14\]](#)

Mitochondrial Membrane Permeabilization

ENN B1 can induce changes in mitochondrial membrane permeabilization, a critical event in the apoptotic pathway.[\[5\]](#) This disruption of mitochondrial function contributes to its overall cytotoxicity.

Genotoxicity

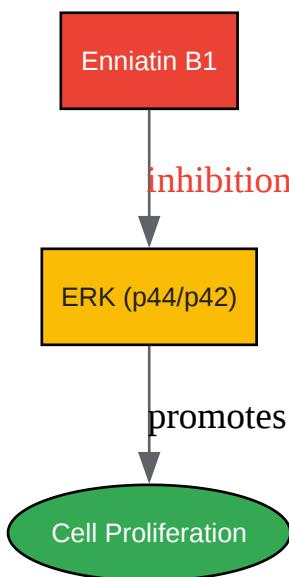
There is evidence to suggest that ENN B1 has genotoxic potential.[\[5\]](#) Studies have shown that ENN B1 can induce DNA damage in Caco-2 and HEK 293T cells.[\[14\]](#)

Effects on Signaling Pathways

ENN B1 has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and stress response.

ERK Signaling Pathway

Enniatins A1 and B1 have been found to decrease the activation of the extracellular-regulated protein kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is associated with cell proliferation.[12][15] The disruption of this pathway is one of the proposed mechanisms for the anticarcinogenic properties of these compounds.[12]

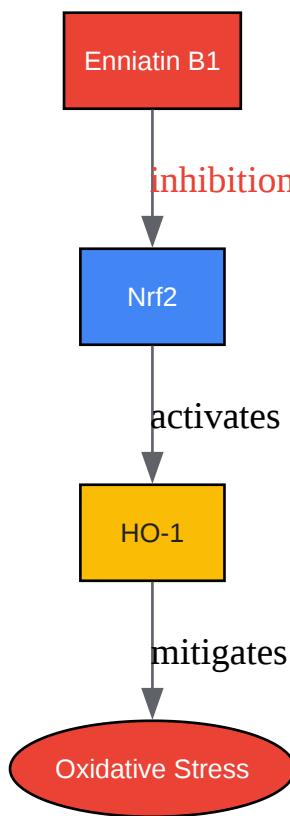


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ENN B1 inhibits the ERK signaling pathway.

Nrf2/HO-1 Signaling Pathway

In a study on Leydig cells, ENN B1 was found to inhibit the Nrf2/HO-1 pathway, which plays a critical role in the cellular defense against oxidative stress.[16] This inhibition likely contributes to the ENN B1-induced oxidative stress observed in these cells.[16]

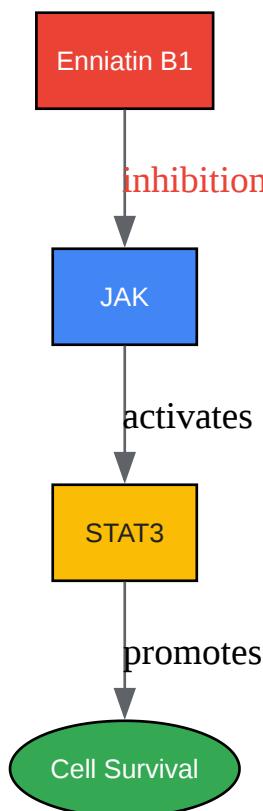


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ENN B1 inhibits the Nrf2/HO-1 antioxidant pathway.

JAK/STAT3 Signaling Pathway

The same study on Leydig cells also demonstrated that ENN B1 treatment repressed the JAK/STAT3 signaling pathway.^[16] Activation of STAT3 was shown to alleviate the damage induced by ENN B1, indicating the importance of this pathway in cell survival.^[16]



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ENN B1 represses the JAK/STAT3 signaling pathway.

In Vivo and Toxicokinetic Studies

While in vitro studies have clearly demonstrated the cytotoxicity of ENN B1, there is limited information available from in vivo studies.^[5] The few existing analyses are primarily focused on livestock.^[5] For instance, no-observed-adverse-effect levels (NOAELs) have been identified for ENN B1 in broiler chickens (244 µg/kg bw/day) and laying hens (216 µg/kg bw/day).^{[5][14]}

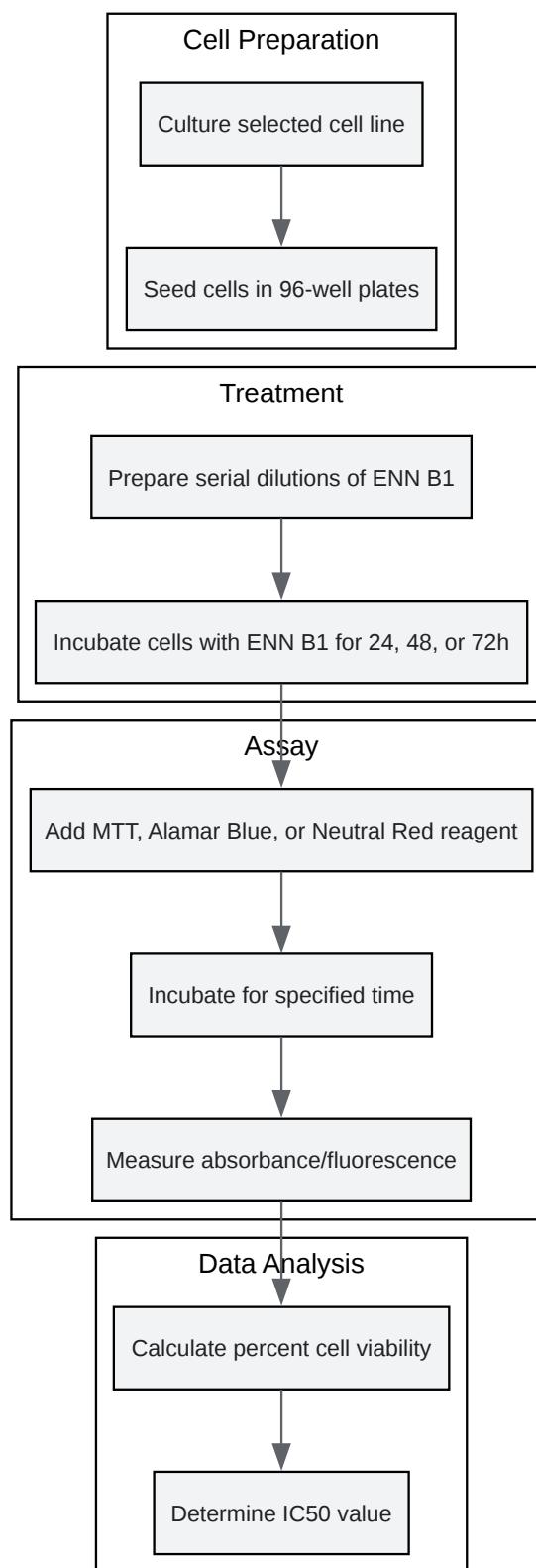
Toxicokinetic studies in broiler chickens have shown that ENN B1 is poorly absorbed after oral administration, with an absolute oral bioavailability of 5%.^{[17][18][19]} Despite this, it is readily distributed to the tissues.^{[18][19]} In pigs, the bioavailability of ENN B1 was found to be much higher at 91%.^{[5][14]} The major phase I biotransformation pathway for ENN B1 is oxygenation.^{[18][19]}

Experimental Protocols

The following are generalized protocols for key assays used to assess the toxicological effects of Enniatin B1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxicity of Enniatin B1 is outlined below.



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General workflow for cytotoxicity assessment of ENN B1.

MTT Assay:

- Culture cells to 80-90% confluence.
- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to attach overnight.
- Treat cells with various concentrations of ENN B1 (e.g., 0.1 to 100 μM) for 24, 48, or 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Alamar Blue Assay:

- Follow steps 1-3 of the MTT assay protocol.
- Add 10 μL of Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.
- Measure fluorescence with excitation at 560 nm and emission at 590 nm.

Apoptosis Assays

Caspase Activity Assay:

- Seed cells in a 96-well plate and treat with ENN B1 as described above.
- Lyse the cells using a lysis buffer provided with a commercial caspase-3/7, -8, or -9 activity assay kit.
- Add the caspase substrate to the cell lysate and incubate at room temperature in the dark for 1-2 hours.
- Measure the fluorescence or absorbance according to the kit manufacturer's instructions.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:

- Culture and treat cells with ENN B1 in 6-well plates.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

- Culture and treat cells with ENN B1 in 6-well plates for the desired time points.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Comet Assay (Single Cell Gel Electrophoresis)

- Harvest cells treated with ENN B1 and a control group.
- Embed the cells in a low-melting-point agarose on a microscope slide.
- Lyse the cells with a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material.
- Subject the slides to electrophoresis under alkaline conditions.
- Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

- Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software.

Conclusion

Enniatin B1 is a mycotoxin with significant toxicological potential, primarily demonstrated through in vitro studies. Its cytotoxic effects are mediated by multiple mechanisms, including the induction of oxidative stress, apoptosis, and cell cycle arrest, and involve the modulation of key signaling pathways. While in vivo data in mammals is still limited, the high prevalence of ENN B1 in food and feed warrants further investigation to fully assess the risk to human and animal health. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

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